L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride
Description
L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride (CID 16207) is an alanine-derived ester compound featuring a 2,6-dimethylphenyl (xylyl) group and a diethylamino substituent. Its molecular formula is C₁₅H₂₃NO₂·HCl, with a molecular weight of 300.81 g/mol (including the hydrochloride moiety). Structurally, it consists of a propanoate backbone esterified to the 2,6-xylyl group, while the amino group is diethylated. The compound’s SMILES notation is CCN(CC)C(C)C(=O)OC1=C(C=CC=C1C)C, and its InChIKey is HMQXBRLXMVZVLL-UHFFFAOYSA-N .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive esters and carbamates, which often exhibit pharmacological activity.
Properties
CAS No. |
2014-27-9 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
[1-(2,6-dimethylphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-6-16(7-2)13(5)15(17)18-14-11(3)9-8-10-12(14)4;/h8-10,13H,6-7H2,1-5H3;1H |
InChI Key |
ZSBOXIZAKHAZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride involves several steps. One common method includes the esterification of L-N,N-Diethylalanine with 2,6-xylyl chloride in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Chemical Reactions Analysis
L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active moiety that interacts with target enzymes or receptors. The hydrochloride salt form enhances its solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride. Key distinctions lie in substituents, functional groups, and toxicity profiles:
Structural Analogs and Their Properties
Key Structural and Functional Differences
Backbone Variability: The target compound and Methyl N-(2-chloroacetyl)-N-(2,6-xylyl)alaninate (CAS 52888-51-4) both derive from alanine but differ in substituents: the latter includes a chloroacetyl group instead of a diethylamino-propanoate .
Toxicity Profiles: The piperidinoethyl carbamate analog (CAS 77985-29-6) exhibits significant acute toxicity (LD₅₀ = 26 mg/kg in rats), likely due to its carbamate group and piperidine moiety, which can inhibit cholinesterases . Chloroacetyl-containing analogs (e.g., CAS 52888-51-4) pose risks due to reactive chloro groups, which may alkylate biological macromolecules .
Thermal Stability: Compounds with carbamate or ester linkages (e.g., CAS 77985-29-6) decompose upon heating to release toxic gases (HCl, NOₓ), necessitating careful handling .
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